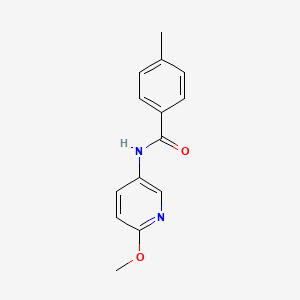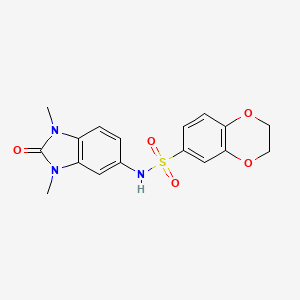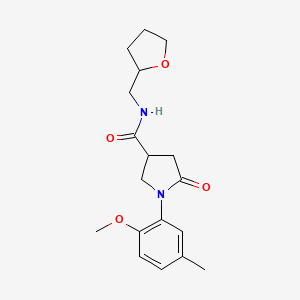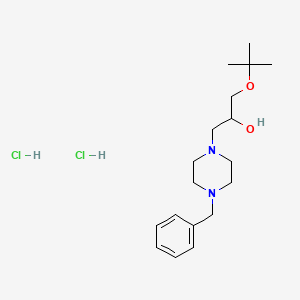
N-(6-methoxy-3-pyridinyl)-4-methylbenzamide
説明
N-(6-methoxy-3-pyridinyl)-4-methylbenzamide, also known as MPB, is a small molecule inhibitor that has been extensively studied for its potential in various scientific research applications. It is a synthetic compound that is widely used in the field of biochemistry and pharmacology due to its unique chemical properties and potential therapeutic benefits.
作用機序
The mechanism of action of N-(6-methoxy-3-pyridinyl)-4-methylbenzamide involves the inhibition of various enzymes and proteins that play a crucial role in disease development and progression. N-(6-methoxy-3-pyridinyl)-4-methylbenzamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(6-methoxy-3-pyridinyl)-4-methylbenzamide has also been shown to inhibit the activity of proteins such as heat shock protein 90 (HSP90), which is involved in the regulation of various signaling pathways that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(6-methoxy-3-pyridinyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. N-(6-methoxy-3-pyridinyl)-4-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of HSP90. Additionally, N-(6-methoxy-3-pyridinyl)-4-methylbenzamide has been shown to have neuroprotective effects by inhibiting the activity of enzymes such as monoamine oxidase (MAO), which are involved in the degradation of neurotransmitters.
実験室実験の利点と制限
N-(6-methoxy-3-pyridinyl)-4-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various in vitro and in vivo studies. N-(6-methoxy-3-pyridinyl)-4-methylbenzamide has also been shown to have a high degree of selectivity and potency, which allows for the specific inhibition of target enzymes and proteins. However, one limitation of N-(6-methoxy-3-pyridinyl)-4-methylbenzamide is that it may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(6-methoxy-3-pyridinyl)-4-methylbenzamide. One potential direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative diseases. Another potential direction is the development of more potent and selective inhibitors based on the chemical structure of N-(6-methoxy-3-pyridinyl)-4-methylbenzamide. Additionally, the use of N-(6-methoxy-3-pyridinyl)-4-methylbenzamide in combination with other therapeutic agents may also be explored to enhance its therapeutic potential.
科学的研究の応用
N-(6-methoxy-3-pyridinyl)-4-methylbenzamide has been extensively studied for its potential in various scientific research applications. It has been shown to inhibit the activity of several enzymes and proteins that are involved in various biological processes such as inflammation, cancer, and neurodegenerative diseases. N-(6-methoxy-3-pyridinyl)-4-methylbenzamide has been used in various in vitro and in vivo studies to investigate the role of these enzymes and proteins in disease development and progression.
特性
IUPAC Name |
N-(6-methoxypyridin-3-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-3-5-11(6-4-10)14(17)16-12-7-8-13(18-2)15-9-12/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMLJHIBXYJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400255 | |
| Record name | Benzamide, N-(6-methoxy-3-pyridinyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634177-09-6 | |
| Record name | Benzamide, N-(6-methoxy-3-pyridinyl)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(dimethylamino)ethyl]-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4440409.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4440415.png)

![3-butyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440431.png)
![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)

![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4440449.png)




![4-methyl-N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440482.png)
![N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440489.png)
